molecular formula C14H23NO3S B6441305 (1R)-1,2,2-trimethyl-3-(thiomorpholine-4-carbonyl)cyclopentane-1-carboxylic acid CAS No. 2640981-86-6

(1R)-1,2,2-trimethyl-3-(thiomorpholine-4-carbonyl)cyclopentane-1-carboxylic acid

Cat. No. B6441305
CAS RN: 2640981-86-6
M. Wt: 285.40 g/mol
InChI Key: UCMCLWIVKCXITO-SBNLOKMTSA-N
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Description

(1R)-1,2,2-trimethyl-3-(thiomorpholine-4-carbonyl)cyclopentane-1-carboxylic acid (TMTC) is a cyclic carboxylic acid that has several applications in scientific research. Its synthesis has been studied extensively, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been identified.

Scientific Research Applications

(1R)-1,2,2-trimethyl-3-(thiomorpholine-4-carbonyl)cyclopentane-1-carboxylic acid has several applications in scientific research. It has been used as a reagent in chemical synthesis, as a catalyst in organic reactions, and as a ligand in coordination chemistry. It has also been used in the synthesis of various compounds, including pharmaceuticals, agrochemicals, and polymers.

Mechanism of Action

The mechanism of action of (1R)-1,2,2-trimethyl-3-(thiomorpholine-4-carbonyl)cyclopentane-1-carboxylic acid is not fully understood. However, it is believed that the carboxylic acid group of (1R)-1,2,2-trimethyl-3-(thiomorpholine-4-carbonyl)cyclopentane-1-carboxylic acid binds to the active site of enzymes, thus inhibiting their activity. The thiomorpholine group is thought to interact with the active site and promote the formation of a stable complex.
Biochemical and Physiological Effects
The biochemical and physiological effects of (1R)-1,2,2-trimethyl-3-(thiomorpholine-4-carbonyl)cyclopentane-1-carboxylic acid are not fully understood. However, it has been shown to inhibit the activity of enzymes involved in the metabolism of drugs and other compounds. It has also been shown to inhibit the activity of enzymes involved in the synthesis of fatty acids.

Advantages and Limitations for Lab Experiments

(1R)-1,2,2-trimethyl-3-(thiomorpholine-4-carbonyl)cyclopentane-1-carboxylic acid has several advantages for use in laboratory experiments. It is relatively easy to synthesize and is stable in most solvents. Additionally, it is relatively non-toxic and has low reactivity. However, it is not soluble in water and is not very soluble in organic solvents, which can limit its use in some experiments.

Future Directions

There are several potential future directions for research on (1R)-1,2,2-trimethyl-3-(thiomorpholine-4-carbonyl)cyclopentane-1-carboxylic acid. One potential area of research is to further investigate its mechanism of action and biochemical and physiological effects. Additionally, research could be conducted on the synthesis of (1R)-1,2,2-trimethyl-3-(thiomorpholine-4-carbonyl)cyclopentane-1-carboxylic acid derivatives, which may have different or improved properties. Furthermore, research could be conducted to develop new methods of synthesizing (1R)-1,2,2-trimethyl-3-(thiomorpholine-4-carbonyl)cyclopentane-1-carboxylic acid or to improve existing methods. Finally, research could be conducted to investigate the use of (1R)-1,2,2-trimethyl-3-(thiomorpholine-4-carbonyl)cyclopentane-1-carboxylic acid in various applications, such as drug synthesis and catalysis.

Synthesis Methods

(1R)-1,2,2-trimethyl-3-(thiomorpholine-4-carbonyl)cyclopentane-1-carboxylic acid can be synthesized from thiomorpholine-4-carbonyl chloride (TMCCl), which is derived from thiomorpholine, through a reaction with 1-chloromethylcyclopentane in the presence of a base. The reaction produces 1R-1,2,2-trimethyl-3-(thiomorpholine-4-carbonyl)cyclopentane-1-carboxylic acid ((1R)-1,2,2-trimethyl-3-(thiomorpholine-4-carbonyl)cyclopentane-1-carboxylic acid) and 1-chloromethylcyclopentane. The reaction is carried out at room temperature in a solvent such as dichloromethane or toluene.

properties

IUPAC Name

(1R)-1,2,2-trimethyl-3-(thiomorpholine-4-carbonyl)cyclopentane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23NO3S/c1-13(2)10(4-5-14(13,3)12(17)18)11(16)15-6-8-19-9-7-15/h10H,4-9H2,1-3H3,(H,17,18)/t10?,14-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCMCLWIVKCXITO-SBNLOKMTSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(CCC1(C)C(=O)O)C(=O)N2CCSCC2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]1(CCC(C1(C)C)C(=O)N2CCSCC2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1R)-1,2,2-trimethyl-3-(thiomorpholine-4-carbonyl)cyclopentane-1-carboxylic acid

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